molecular formula C14H13BN2O2 B2503170 (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid CAS No. 2377608-29-0

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid

Cat. No.: B2503170
CAS No.: 2377608-29-0
M. Wt: 252.08
InChI Key: DJIJHEVZQXFNQS-UHFFFAOYSA-N
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Description

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid (CAS 2377608-29-0) is an advanced aryl boronic acid intermediate integrating an imidazopyridine heterocycle, designed for applications in pharmaceutical research and complex molecule synthesis . This compound serves as a critical building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to facilitate the construction of biaryl and heterobiaryl architectures prevalent in medicinal chemistry . The unique structure of the imidazo[1,2-a]pyridine scaffold is of significant interest in drug discovery, making this boronic acid a valuable reagent for synthesizing novel molecular entities . Organoboron compounds, including boronic acids, have garnered substantial attention in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets, as demonstrated by FDA-approved therapeutics such as the anticancer agent bortezomib and the antifungal tavaborole . Researchers can leverage this compound to explore the development of compounds with potential antimicrobial and anticancer activities . The mechanism of action in synthesis involves transmetallation, where the organic residue from the boronic acid is transferred to a transition metal catalyst, enabling efficient carbon-carbon bond formation . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJHEVZQXFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[1,2-a]pyridine Boronic Acids

Key Observations :

  • Positional Effects : The placement of the boronic acid group (directly on the imidazopyridine ring vs. para to a phenyl substituent) significantly impacts reactivity. For example, para-substituted derivatives like the target compound are more sterically accessible for cross-coupling reactions compared to ring-bound boronic acids .
  • Substituent Influence : Electron-donating groups (e.g., methyl) enhance stability and crystallinity, as seen in the target compound’s high purity (98%) compared to fluorophenyl derivatives (77% yield) .

Functional Analogues in Medicinal Chemistry

Key Observations :

  • Lipophilicity : The target compound’s boronic acid group likely reduces LogP compared to Zolpidem derivatives (LogP = 3.117), suggesting better aqueous solubility for drug delivery .
Table 3: Reaction Conditions and Yields
Compound Type Reaction Method Catalyst/Reagents Yield (%) References
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid Suzuki-Miyaura coupling Pd catalyst, base N/A
6-(4-Fluorophenyl)imidazo[1,2-a]pyridine (6a) Cross-coupling 4-Fluorophenylboronic acid 77
Microwave-synthesized imidazopyridines (e.g., 19a) Microwave-assisted Sc(OTf)3, MeOH >70

Key Observations :

  • Catalytic Efficiency : Pd-catalyzed Suzuki reactions are standard for boronic acid derivatives, but microwave-assisted methods (e.g., Sc(OTf)3 in MeOH) achieve higher yields (>70%) for related compounds .
  • Purification : The target compound requires column chromatography and recrystallization (similar to 5a and 6a), indicating moderate synthetic complexity .

Biological Activity

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both an imidazo[1,2-a]pyridine moiety and a boronic acid group. This combination allows it to engage in various chemical reactions and biological interactions.

PropertyValue
IUPAC Name [4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid
CAS Number 2377608-29-0
Molecular Formula C14H13BN2O2
Molecular Weight 241.07 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit notable anticancer properties. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The compound showed a high cytotoxic effect with an IC50 value in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated effective inhibition at concentrations around 6.50 mg/mL. This suggests potential applications in treating bacterial infections.

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The boronic acid group can interact with serine residues in enzymes such as proteases and kinases, potentially leading to altered signaling pathways that inhibit cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects on cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of various boronic acids on prostate cancer cells. The results indicated that this compound reduced cell viability to approximately 33% at a concentration of 5 µM while maintaining over 70% viability in healthy cells .
  • Antimicrobial Testing :
    • In antimicrobial assays, the compound exhibited significant inhibition against Staphylococcus aureus with inhibition zones ranging from 7 to 13 mm depending on the concentration used .
  • Antioxidant Activity Assessment :
    • The antioxidant potential was assessed using DPPH and ABTS radical scavenging assays, revealing an IC50 value of approximately 0.14 µg/mL for DPPH, indicating strong antioxidant activity .

Q & A

Q. What unexplored applications warrant investigation?

  • Photodynamic Therapy : The aromatic system may act as a photosensitizer for cancer treatment .
  • Proteolysis-Targeting Chimeras (PROTACs) : Boronic acid could anchor E3 ligase recruiters, enabling targeted protein degradation .

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